molecular formula C6H3Cl2NO B042135 2,5-Dichloroisonicotinaldehyde CAS No. 102645-33-0

2,5-Dichloroisonicotinaldehyde

Cat. No. B042135
M. Wt: 176 g/mol
InChI Key: UIPSRNHDSBVXHY-UHFFFAOYSA-N
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Patent
US04558134

Procedure details

A solution of lithium di-isopropylamide was prepared by the addition of 100 ml of 1.5 molar (M) butyllithium (in a hexane solution) to 14.2 g of di-isopropylamine in 100 ml of THF at less than -30° C. After stirring for 20 minutes the solution was cooled to below -70° C. and a solution of 20.8 g of 2,5-dichloropyridine in 56 ml of THF was added at such a rate that the temperature was maintained at below -70° C. After the addition was complete, the reaction temperature was stirred at below -70° C. for 30 minutes. A solution of 13.2 g of DMF in 30 ml THF was added at the same temperature and stirred for an additional 30 minutes. The reaction mixture was allowed to warm to room temperature then poured into a mixture containing 250 g of ice and 45 ml of concentrated HCl and stirred for 15 minutes. The acidic solution was neutralized to about pH 6-7 with 3 normal (N) NaOH. The organic layer was separated and the aqueous layer extracted with ethyl ether. The organic solutions were combined, washed with saturated NaCl solution, dried and evaporated to dryness to give about 22 g of 2,5-dichloro-4-pyridinecarboxaldehyde. This aldehyde was dissolved in 100 ml of 2-propanol, mixed with 13.8 g of hydroxylamine hydrochloride and 20 drops of concentrated HCl and heated on a steambath for 1 hour. The mixture was then poured onto 200 g of ice, stirred well and filtered leaving a solid residue. The solid was vacuum dried to give 22.8 g (85%) of the desired 2,5-dichloro-4-pyridinecarboxaldehyde oxime ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.2 g
Type
solvent
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three
Name
Quantity
56 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li:5])[CH2:2][CH2:3][CH3:4].[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Cl:13][C:14]1[CH:19]=CC(Cl)=C[N:15]=1.[ClH:21].[OH-:22].[Na+]>C1COCC1.CN(C=O)C.CCCCCC>[CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+:5].[Cl:13][C:14]1[CH:19]=[C:3]([CH:4]=[O:22])[C:2]([Cl:21])=[CH:1][N:15]=1 |f:4.5,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
13.2 g
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
20.8 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
56 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
ice
Quantity
250 g
Type
reactant
Smiles
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to below -70° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at below -70° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction temperature was stirred at below -70° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
then poured into a mixture
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl ether
WASH
Type
WASH
Details
washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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